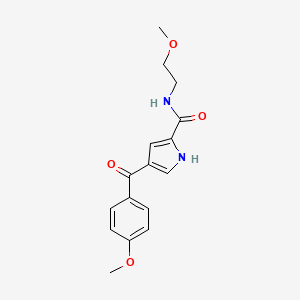

4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Descripción

4-(4-Methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative characterized by a 4-methoxybenzoyl group at the 4-position of the pyrrole ring and a 2-methoxyethyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₆H₁₈N₂O₄ (calculated based on structural analogs ), with a molecular weight of 302.32 g/mol. The methoxy groups on both the benzoyl and carboxamide moieties contribute to its polarity and solubility profile, balancing lipophilicity and aqueous solubility .

Propiedades

IUPAC Name |

4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-21-8-7-17-16(20)14-9-12(10-18-14)15(19)11-3-5-13(22-2)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIBFMABPPGKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the acylation of pyrrole derivatives. For example, the introduction of the 4-methoxybenzoyl group can be achieved through reactions with appropriate acyl chlorides under basic conditions, often yielding high purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including those similar to this compound. These compounds have shown promising activity against Gram-positive and Gram-negative bacteria. For instance, modifications in the alkyl or aryl substituents significantly influenced their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| 4-(4-methoxybenzoyl)-pyrrole | < 10 | E. coli |

| 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-pyrrole | < 5 | S. aureus |

| Other derivatives | > 20 | Various strains |

Anticancer Activity

The anticancer potential of this compound has been explored through its interaction with tubulin, a key protein in cell division. Similar compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, studies have reported that methoxy-substituted pyrroles can effectively bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase .

Table 2: Anticancer Activity and Mechanism

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-pyrrole | 0.5 | PC-3 (prostate cancer) | Tubulin inhibition |

| SMART compounds | < 0.1 | A375 (melanoma) | Induction of apoptosis |

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is heavily influenced by their molecular structure. The presence of electron-donating groups (like methoxy) on the aromatic ring enhances activity by improving solubility and interaction with biological targets. Conversely, bulky groups may hinder binding efficiency.

Key Findings:

- Electron-Drawing vs. Electron-Donating Groups : Electron-withdrawing groups tend to decrease antimicrobial activity, while electron-donating groups enhance it.

- Alkyl Chain Length : Variations in alkyl chain length on the nitrogen atom also affect potency; shorter chains generally yield better results against bacterial strains .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related pyrrole compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than commonly used antibiotics.

- Cancer Treatment Trials : In vivo experiments using xenograft models showed that compounds similar to this compound significantly reduced tumor size without notable toxicity .

Aplicaciones Científicas De Investigación

The compound 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential applications in medicinal chemistry and drug development. This article explores its applications, focusing on its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.4 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the effects of related pyrrole derivatives on cancer cell lines such as A431 (skin cancer) and MCF7 (breast cancer). The results showed:

- IC50 Values :

- A431: < 10 µM

- MCF7: < 12 µM

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.

Antimicrobial Efficacy

Preliminary studies have indicated that derivatives of this compound can achieve minimum inhibitory concentrations (MIC) comparable to standard antibiotics, making them potential candidates for treating resistant bacterial infections.

Inflammatory Response Modulation

Research has shown that compounds similar to this compound can modulate inflammatory responses. In vivo studies have indicated reductions in inflammation markers in models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by structural modifications. For instance, variations in the substituents on the pyrrole ring can enhance its efficacy against specific targets or improve its pharmacokinetic properties.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increased solubility and bioavailability |

| Alterations in carbon chain length | Enhanced cytotoxicity against specific cancer types |

Comparación Con Compuestos Similares

The structural and functional attributes of 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide can be contextualized by comparing it to analogs with variations in substituents, benzoyl positioning, or carboxamide groups. Below is a detailed analysis:

Substitution on the Carboxamide Nitrogen

Key Observations :

- Introduction of a morpholine ring (as in ) increases hydrogen-bonding capacity, which may enhance aqueous solubility but reduce blood-brain barrier penetration.

Positional Isomerism on the Benzoyl Group

Key Observations :

Variations in the Acyl Group

Key Observations :

- Replacement of the aromatic benzoyl group with an aliphatic butyryl chain (as in ) significantly alters hydrophobicity, which could influence bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.